2-Chloro-4-(difluoromethyl)-6-methylbenzoic acid
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Overview
Description
2-Chloro-4-(difluoromethyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 4-(difluoromethyl)-6-methylbenzoic acid using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another approach involves the use of 2-chloro-4-fluorobenzoic acid as a starting material. This compound can be prepared by reacting 4-amino-2-chlorobenzoic acid with hydrogen peroxide and potassium fluoride in the presence of an ionic liquid . The resulting 2-chloro-4-fluorobenzoic acid can then be further modified to introduce the difluoromethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and scalable methods. One such method involves the use of dimethyl terephthalate as a raw starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product . This process is designed to be efficient and cost-effective, making it suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)-6-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or hydrocarbons.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzoic acids and derivatives.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-6-methylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .
Comparison with Similar Compounds
2-Chloro-4-(difluoromethyl)-6-methylbenzoic acid can be compared with other similar compounds, such as:
2-Chloro-4-fluorobenzoic acid: Similar in structure but lacks the difluoromethyl and methyl groups.
4-(Difluoromethyl)benzoic acid: Lacks the chloro and methyl groups.
6-Methylbenzoic acid: Lacks the chloro and difluoromethyl groups.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-4-2-5(8(11)12)3-6(10)7(4)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPVEIIQZRJMCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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